2-Methyltetradecane

説明

Contextualizing 2-Methyltetradecane within Branched Alkanes Research

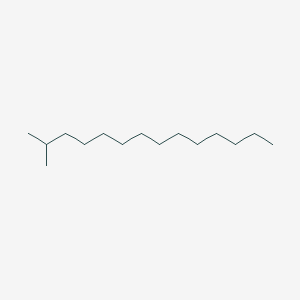

This compound is a branched-chain alkane, a class of acyclic hydrocarbons with the general formula CnH2n+2. thegoodscentscompany.com Its specific molecular formula is C15H32. thegoodscentscompany.comuni.lu The structure consists of a fourteen-carbon chain (tetradecane) with a methyl group attached to the second carbon atom. thegoodscentscompany.comuni.lu This branching distinguishes it structurally and functionally from its straight-chain isomer, n-pentadecane, and other isomers of pentadecane. thegoodscentscompany.comwikiwand.com

The presence of the methyl branch significantly influences the compound's physical properties. Unlike the efficient molecular packing observed in straight-chain alkanes, the branch in this compound disrupts this packing. thegoodscentscompany.com This disruption affects intermolecular forces, leading to distinct thermodynamic properties, such as its boiling point and viscosity, when compared to linear alkanes of similar molecular weight. thegoodscentscompany.comuni.lu The study of such branched alkanes is fundamental to understanding structure-property relationships in hydrocarbons. Furthermore, branched alkanes like this compound serve as important subjects in specialized analytical research, including the study of branched olefins produced through processes like thermocracking. nih.govnih.gov Research has demonstrated that principles used for the gas chromatographic analysis of multibranched alkanes can be extended to olefins with branched alkyl groups, with this compound being one of the isoalkanes studied in these cracking reactions. nih.govnih.gov

Significance and Research Implications in Chemical Sciences

The scientific significance of this compound extends across several specialized areas of chemistry. In analytical chemistry, its well-defined structure makes it a valuable reference compound, particularly in the chromatographic analysis of complex hydrocarbon mixtures like fuels. thegoodscentscompany.com Its inclusion in studies of fuel composition helps researchers understand how specific molecular structures influence combustion properties. thegoodscentscompany.comwikipedia.org

A highly significant area of research is in chemical ecology, where this compound has been identified as a semiochemical—a chemical substance that carries a message for an organism. It is a component of sex pheromones in certain insect species. For instance, it is one of six hydrocarbon components identified in the sex-pheromone gland extracts of the tiger moth Holomelina lamae.

Its role as a chemical signal is not limited to insects. Studies have also identified this compound in the uropygial gland secretions of birds, suggesting it may be involved in avian chemical communication. uni.lu The compound has also been detected in a variety of plants. It is found in species of the Capsicum genus, such as Capsicum annuum and Capsicum frutescens, and in Arctostaphylos uva-ursi. thegoodscentscompany.comnih.gov It has also been identified in the essential oil of Launaea lanifera and as a volatile compound in rice (Oryza sativa), tomato (Solanum lycopersicum), and stinging nettle (Urtica dioica). uni.lunih.govthegoodscentscompany.com This widespread natural occurrence implies potential roles in plant metabolism or defense mechanisms against herbivores. thegoodscentscompany.com

Current Research Directions and Emerging Paradigms

Current research on this compound is largely focused on elucidating its diverse roles in biological systems and exploring its potential applications. The investigation into its function as a semiochemical is a prominent and expanding research paradigm. Scientists are working to understand how it contributes to the complex blend of volatile compounds that mediate interactions between plants and insects, such as attracting natural enemies of herbivores. Its presence in the chemical profiles of various organisms, from moths to birds to a wide array of plants, points to a conserved evolutionary role that is an active area of investigation. uni.lu

Another emerging research front involves the interaction of this compound with biological membranes. As a non-polar, hydrophobic molecule, it has the potential to integrate into the lipid bilayers of cell membranes, which could affect membrane fluidity and function. thegoodscentscompany.com Understanding these interactions is crucial for determining its biological mechanism of action.

From a synthetic and industrial perspective, research continues into efficient production methods, such as those involving ketone redox reactions. thegoodscentscompany.com Furthermore, its physical properties, such as chemical inertness and stability, suggest its potential use in specialized industrial applications, including as a component in unique solvent systems or lubricant formulations. uni.lu The use of this compound in the thermocracking process to generate valuable branched olefins is also a subject of ongoing study in the field of hydrocarbon chemistry. nih.govnih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H32 | thegoodscentscompany.comuni.lu |

| Molecular Weight | 212.41 g/mol | thegoodscentscompany.comnih.govfishersci.cathegoodscentscompany.com |

| CAS Number | 1560-95-8 | thegoodscentscompany.comnih.govfishersci.cathegoodscentscompany.com |

| Appearance | Colorless Liquid | thegoodscentscompany.comnih.gov |

| Density | 0.762 - 0.783 g/cm³ | thegoodscentscompany.comthegoodscentscompany.com |

| Boiling Point | 261.0 - 265.2 °C at 760 mmHg | thegoodscentscompany.comnih.govthegoodscentscompany.comnih.gov |

| Melting Point | -8.3 °C | nih.govthegoodscentscompany.com |

| Flash Point | 87.7 °C | thegoodscentscompany.comnih.gov |

| Water Solubility | Practically insoluble | thegoodscentscompany.comnih.gov |

特性

IUPAC Name |

2-methyltetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVMKLCGXIYSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873240 | |

| Record name | 2-Methyltetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor; [Chevron Phillips MSDS] | |

| Record name | Alkanes, C13-16-iso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C13-16 Isoparaffin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopentadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

261.00 to 262.00 °C. @ 760.00 mm Hg | |

| Record name | Isopentadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1560-95-8, 68551-20-2 | |

| Record name | 2-Methyltetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltetradecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C13-16 Isoparaffin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C13-16-iso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyltetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkanes, C13-16-iso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTETRADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V30XLA02Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopentadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-8.3 °C | |

| Record name | Isopentadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of 2-methyltetradecane

Strategies for Chemical Synthesis of 2-Methyltetradecane

The creation of this compound can be achieved through various synthetic routes, each offering distinct advantages in terms of control and efficiency.

A primary laboratory method for synthesizing this compound involves ketone redox reactions. vulcanchem.com This pathway often utilizes the reduction of a suitable ketone precursor to form the target branched alkane. vulcanchem.com For instance, this compound can be prepared through the reaction of n-hexadecanone with a reducing agent like lithium aluminum hydride in a solvent such as diethyl ether. This method allows for precise control over the reaction, leading to a high-purity product. vulcanchem.com The reduction of the carbonyl group in the ketone to a methylene group is a key transformation in this process. docbrown.info

The catalytic hydrogenation of unsaturated precursors is a widely used industrial method for producing branched alkanes like this compound. This process involves the addition of hydrogen across the double bonds of an unsaturated molecule, such as 2-methyltetradecene, in the presence of a metal catalyst.

A typical industrial process might involve the following parameters:

Substrate: 2-Methylheptadecene (90% purity)

Catalyst: 5% Palladium on carbon (Pd/C)

Conditions: 50°C, 5 bar H₂, 4 hours

Conversion: >95%

This method is favored for its high conversion rate and scalability. The choice of catalyst and reaction conditions is crucial for achieving high selectivity towards the desired saturated alkane. mdpi.com Generally, cis-isomers of the unsaturated precursor react faster than their trans-counterparts during catalytic hydrogenation due to the lower stability of the cis-isomer. stackexchange.com

Skeletal isomerization is another key strategy for producing branched alkanes. researchgate.net This process involves the rearrangement of the carbon skeleton of a linear or less-branched alkane to a more branched isomer. For example, n-tetradecane can be hydroisomerized using a Pt/US-Y zeolite catalyst to produce a mixture of tetradecane isomers, including this compound. researchgate.net This method is particularly relevant in the production of fuels with specific properties, such as improved cold flow characteristics. ontosight.ai The reaction is typically carried out in a fixed-bed reactor at elevated temperatures. researchgate.net

The Fischer-Tropsch (FT) synthesis is a collection of chemical reactions that convert a mixture of carbon monoxide (CO) and hydrogen (syngas) into liquid hydrocarbons. wikipedia.orgetipbioenergy.eu While this process typically produces a wide range of hydrocarbons, including straight-chain and branched alkanes, specific catalysts and conditions can influence the product distribution. psu.eduwits.ac.za Iron-based catalysts, for instance, tend to form larger amounts of branched hydrocarbons compared to cobalt-based catalysts. wits.ac.za The formation of branched hydrocarbons can occur through the re-adsorption of olefins on the catalyst surface, followed by secondary reactions. wits.ac.za Products from FT synthesis, such as those from the Shell Middle Distillate Synthesis (SMDS) process, can include iso-paraffins like this compound. google.com

Rearrangement Reactions for Branched Alkane Formation

Investigative Studies on Chemical Reactions of this compound

As a saturated alkane, this compound is generally considered to be chemically stable. solubilityofthings.com However, it can undergo specific reactions under controlled conditions.

The controlled oxidation of alkanes is a significant area of research for converting them into more valuable functionalized molecules. vaia.com Branched alkanes like this compound can be oxidized to form products such as alcohols, ketones, and carboxylic acids. google.com The tertiary hydrogen at the branch point is often more susceptible to abstraction in radical-based oxidation reactions. vulcanchem.com

Catalytic oxidation offers a way to enhance the reactivity of alkanes under milder conditions. vaia.com Various catalytic systems, often involving transition metals, have been developed for the oxidation of straight and branched-chain alkanes. google.comberkeley.edu For example, a process using a chromium catalyst with tertiary butyl hydroperoxide can oxidize alkanes to their corresponding alcohols and ketones with minimal formation of acidic byproducts. google.com Research has also explored the use of vanadium(V) complexes in the presence of hydrogen peroxide, which can lead to C-C bond cleavage in branched alkanes, resulting in a variety of shorter-chain oxygenated products. academie-sciences.fr

Thermocracking Reactions Yielding Olefins from Branched Alkanes

The thermal cracking, or thermocracking, of branched alkanes like this compound is a method used to produce smaller, more valuable olefins. oup.comoup.com This process is typically conducted under mild conditions in the liquid phase, at temperatures ranging from 250°C to 300°C, resulting in low cracking yields. oup.com The underlying chemistry proceeds via a radical chain mechanism, which involves three main stages: chain initiation, radical fission, and chain transfer. oup.com

During the reaction, the fission of a radical intermediate results in the formation of an olefin and a smaller alkyl radical. oup.com The presence of a methyl branch influences the distribution of the resulting products. Due to the higher susceptibility of tertiary carbon-hydrogen bonds to abstraction, methyl-branched vinylidene olefins are notable products in the thermocracking of monomethyl-substituted alkanes. oup.com The thermal decomposition of this compound can lead to a variety of smaller olefins and alkanes as the carbon-carbon bonds break along the chain.

Table 1: Potential Products from Thermocracking of this compound This table is illustrative of primary fission products based on the thermocracking mechanism. The actual product distribution can be more complex.

| Fission Point (C-C Bond) | Olefin Product | Alkane Radical |

|---|---|---|

| C2 - C3 | Propylene | Dodecyl radical |

| C3 - C4 | But-1-ene | Undecyl radical |

| C4 - C5 | Pent-1-ene | Decyl radical |

| Branch (C2-CH3) | Isobutylene | Undecyl radical |

| C1 - C2 | Ethylene | 2-Methyltridecyl radical |

| C2 - C(CH3) | 2-Methyl-1-tridecene | Methyl radical |

Catalytic Isomerization Studies

Catalytic isomerization is a crucial process in petroleum refining, aimed at converting linear or lightly branched alkanes into their higher-octane, more branched isomers. scribd.come3s-conferences.org While specific studies focusing exclusively on this compound are not prevalent, the principles of alkane isomerization are well-established for the class of compounds to which it belongs. cyberleninka.ruresearchgate.net Branched alkanes are key components of light naphtha feeds used in industrial isomerization units. e3s-conferences.org

The process typically involves bifunctional catalysts, such as zeolites or anion-modified metal oxides (e.g., sulfated zirconia), often impregnated with a noble metal like platinum. cyberleninka.ru The reaction is carried out at elevated temperatures (ranging from 90°C to 300°C) and pressures, in the presence of hydrogen to suppress catalyst deactivation by coking. e3s-conferences.orgcyberleninka.ru The mechanism involves the formation of carbocation intermediates on the acidic sites of the catalyst, which then undergo skeletal rearrangement to form more stable, branched isomers before being hydrogenated back to an alkane. researchgate.net For this compound, this process could yield other isomers of pentadecane.

Mechanistic Investigations of Derivatization Pathways

The chemical derivatization of this compound is governed by the reactivity of its carbon-hydrogen bonds. The presence of a tertiary hydrogen atom at the C2 position—the branch point—significantly influences its reactivity, particularly in radical-based mechanisms. vulcanchem.com This tertiary hydrogen is more readily abstracted than primary or secondary hydrogens, making the C2 position a preferential site for reaction initiation. vulcanchem.com

The thermocracking process described previously is a prime example of a derivatization pathway initiated by radical formation. oup.com The mechanism involves:

Initiation: Formation of an alkyl radical through thermal homolysis of a C-C or C-H bond.

Hydrogen Abstraction: An initiator radical abstracts a hydrogen atom from a this compound molecule, preferentially from the tertiary C2 position, to form a stable tertiary radical.

β-Fission: The resulting tertiary radical undergoes cleavage of a carbon-carbon bond beta to the radical center, yielding an olefin (e.g., propylene or isobutylene) and a new, smaller alkyl radical. oup.com

Chain Transfer: The new alkyl radical can then abstract a hydrogen from another this compound molecule, propagating the chain reaction. oup.com

Beyond thermal cracking, other derivatization pathways can be explored. Sulfonation represents another potential transformation. While detailed synthetic studies on the direct sulfonation of this compound are limited, the existence of related compounds like this compound-1-sulfonic acid is documented. nih.gov Furthermore, biological systems produce analogous sulfonolipids through pathways that condense a fatty acyl-CoA with cysteate, suggesting the chemical feasibility of forming C-S bonds. nih.gov Such reactions would likely proceed through a radical mechanism, such as sulfoxidation, where a sulfonate group is introduced into the alkane chain.

Occurrence, Distribution, and Biosynthesis in Natural Systems

Presence of 2-Methyltetradecane in Flora and Fauna

This compound has been documented in the volatile profiles of numerous plants, including agricultural crops, and as a component of essential oils and medicinal herbs.

The compound is a known volatile component in various pepper species. In a study on fermented Capsicum annuum L. Var. Dactylus M, this compound was identified as one of the main alkanes. mdpi.com Similarly, it has been detected in two varieties of Habanero pepper (Capsicum chinense Jacq.), with concentrations of 9.15 mg/mL in the Mayapan variety and 10.47 mg/mL in the Jaguar variety. tandfonline.comtandfonline.com Research on the Scotch Bonnet variety of Capsicum chinense also identified this compound among its seventy volatile compounds. maxwellsci.com Furthermore, it was found in piquin pepper (Capsicum annuum L. var. glabriusculum). redalyc.org

In the realm of staple crops, this compound has been identified in the volatile blend of rice (Oryza sativa) at both the tillering and panicle initiation stages. aloki.hu It has also been noted in analyses of cooked japonica rice, where it is considered among the volatile compounds that may influence eating quality. nih.govnih.govresearchgate.net

The essential oil of Launaea lanifera, an endemic plant of the Algerian arid steppes, was found to contain this compound as one of its main constituents, accounting for 3.8% of the identified components. researchgate.netresearchgate.netoaji.netbvsalud.org

Analysis of the ethanolic leaf extract of stinging nettle (Urtica dioica) revealed the presence of this compound among its various compounds. nih.govresearchgate.net This plant has a long history of use in traditional medicine. innovareacademics.inresearchgate.net The compound has also been identified in the non-polar fractions of Cnidoscolus quercifolius, another plant with traditional medicinal uses. sbq.org.br

Detection in Essential Oils (e.g., Launaea lanifera)

Elucidation of Natural Biosynthetic Pathways

The formation of branched alkanes like this compound in natural systems involves specific enzymatic reactions and metabolic precursors.

In plants, the biosynthesis of alkanes is a multi-step process that occurs in the endoplasmic reticulum. oup.comnih.gov It begins with the formation of very-long-chain fatty acids (VLCFAs). nih.gov These VLCFAs are then processed by an alkane-forming pathway. nih.gov This pathway involves two key enzymes, often referred to as CER3 and CER1 in Arabidopsis. CER3, a fatty acyl-CoA reductase, reduces the VLC-acyl-CoA to a fatty aldehyde. Subsequently, CER1, an aldehyde decarbonylase, converts this aldehyde into an alkane that is one carbon shorter, releasing carbon monoxide in the process. oup.comnih.gov It is proposed that these enzymes work together as a complex. nih.gov While this pathway primarily produces straight-chain alkanes, it is believed that these enzyme complexes can also accept branched acyl-CoA substrates to form branched alkanes. nih.govoup.com The mechanism of aldehyde decarbonylases varies between organisms like plants, insects, and cyanobacteria. nih.govacs.org

The biosynthesis of branched-chain hydrocarbons originates from branched-chain amino acids such as valine, leucine, and isoleucine. nih.gov For iso-branched alkanes like this compound, the precursor is typically derived from leucine. The catabolism of leucine produces isovaleryl-CoA, which can serve as a starter unit for fatty acid synthesis. oup.com This branched starter is then elongated by the fatty acid synthase (FAS) complex through the addition of two-carbon units from malonyl-CoA. oup.compnas.org After elongation to the appropriate chain length, the resulting branched very-long-chain acyl-CoA enters the alkane-forming pathway described previously, where it is ultimately converted to a branched alkane. nih.govoup.com

Enzymatic Mechanisms in Branched Alkane Formation

Environmental Factors Influencing Natural Production

The biosynthesis and emission of this compound, like many other secondary metabolites in plants and insects, are not static processes. They are dynamically influenced by a range of external environmental factors. These factors can act as triggers or regulators, modulating the production of this branched-chain alkane as part of the organism's adaptation to its surroundings. Abiotic stresses, in particular, play a significant role in altering the chemical profile of an organism, including its hydrocarbon content.

The production of cuticular waxes, which include very-long-chain (VLC) alkanes like this compound, is a key defense mechanism for plants against various environmental challenges. oup.comnih.gov The composition and quantity of these waxes can change in response to different conditions, highlighting their physiological importance. oup.com

Drought and Osmotic Stress

Water availability is a critical factor influencing the production of alkanes in plants. In response to drought or osmotic stress, many plant species increase the biosynthesis of cuticular wax components to reinforce the cuticle's function as a barrier against water loss. frontiersin.org Studies on tomato (Lycopersicon esculentum) and wheat have demonstrated that drought stress leads to a significant increase in both n-alkanes and branched alkanes on the leaf and fruit surfaces. oup.comnih.gov This response is genetically regulated, with genes such as ECERIFERUM1 (CER1) being induced by osmotic stress. nih.govresearchgate.net Overexpression of the CER1 gene has been shown to dramatically increase the production of odd-carbon-numbered alkanes and iso-branched alkanes, leading to enhanced drought tolerance. nih.govfrontiersin.orgresearchgate.net While not measuring this compound directly, these findings strongly suggest that its production in plants like Capsicum annuum would likely increase under water-deficit conditions as part of a broader protective response. A study on bell peppers (Capsicum annuum) subjected to acute water stress identified changes in 190 volatile organic compounds, underscoring that such stresses profoundly modulate the biochemical composition of the plant. nih.govresearchgate.net

Temperature

Temperature is a primary driver of metabolic rates and volatile organic compound (VOC) emissions in both plants and insects. nih.govannualreviews.org In plants, temperature can influence the volatility of compounds and the enzymatic activity of biosynthetic pathways. For example, the emission of volatiles from Rhododendron tomentosum, a known producer of this compound, is dependent on temperature. annualreviews.org Higher temperatures can lead to the re-emission of semi-volatile compounds that have been deposited on plant surfaces. annualreviews.orgnih.gov

In insects, temperature, often in conjunction with humidity, significantly affects the composition of cuticular hydrocarbons (CHCs). These compounds are crucial for preventing desiccation. royalsocietypublishing.orgresearchgate.net Under conditions of high temperature and low humidity, there is a general trend for insects to increase the proportion of n-alkanes in their cuticle to reduce water loss. researchgate.netoup.com This adaptive change in cuticular chemistry suggests that the production of other alkanes, including branched ones like this compound, is also likely modulated by thermal and desiccation stress to maintain homeostasis.

Light

Light is the primary energy source for photosynthesis and also acts as a key environmental signal that regulates the synthesis of various secondary metabolites. unirioja.es Light intensity and photoperiod can influence the production of plant volatiles. For instance, studies have shown that reduced light can significantly affect the quantity of essential oils in Rhododendron tomentosum. cdnsciencepub.com In the context of fungi, high light intensity has been shown to activate the expression of genes involved in metabolic pathways, such as melanin synthesis in Auricularia heimuer. mdpi.com This indicates that light conditions can be a crucial factor in regulating the production of a wide array of secondary metabolites, and it is plausible that the biosynthesis of alkanes like this compound in photosynthetic organisms is similarly influenced.

Nutrient Availability and Soil Composition

The fertility and composition of the soil are fundamental to plant growth and metabolism. Nutrient deficiencies or imbalances can act as stressors that trigger changes in the production of secondary metabolites. researchgate.net Research on Capsicum annuum has shown that varying the concentration of nitrogen can alter the profile of emitted VOCs. researchgate.net Similarly, studies on Capsicum chinense have demonstrated that the type of soil and nutrient management practices, such as the use of vermicompost, have a significant impact on the accumulation of phytochemicals. copernicus.org While these studies focused on compounds like capsaicin, they establish a clear link between soil nutrients and the secondary metabolism of the plant, which would extend to the biosynthesis of hydrocarbons.

Table 1: Influence of Environmental Factors on the Production of Related Alkanes and Volatiles

| Factor | Organism Studied | Observed Effect | Compound Class/Specific Compound | Citation |

| Drought Stress | Tomato (Lycopersicon esculentum) | Increased production | n-Alkanes and Branched Alkanes | oup.com |

| Drought Stress | Wheat (Triticum aestivum) | Increased production through gene activation | Alkanes | nih.gov |

| Drought Stress | Arabidopsis thaliana | Gene (CER1) induction, increased production | Very-Long-Chain Alkanes, iso-Branched Alkanes | nih.govresearchgate.net |

| Water Stress | Bell Pepper (Capsicum annuum) | Altered profile of 190 VOCs | Volatile Organic Compounds | nih.govresearchgate.net |

| Temperature | Rhododendron tomentosum | Main driver of VOC emissions | Volatile Organic Compounds | annualreviews.org |

| Temperature & Humidity | Harvester Ants (Pogonomyrmex barbatus) | Increased proportion under high temp/low humidity | n-Alkanes | researchgate.net |

| Light (Reduced) | Rhododendron tomentosum | Significant effect on quantity | Essential Oils | cdnsciencepub.com |

| Nitrogen Supply | Capsicum annuum | Altered profile of emitted volatiles | Volatile Organic Compounds | researchgate.net |

| Soil Type & Nutrients | Capsicum chinense | Significantly affected accumulation | Phytochemicals (e.g., Capsaicin) | copernicus.org |

Biological Activities and Mechanistic Studies of 2-methyltetradecane

Antimicrobial Properties and Related Investigations

The antimicrobial potential of 2-methyltetradecane has been a subject of scientific inquiry, with studies exploring its efficacy against various bacterial strains.

Conflicting findings highlight the complexity of attributing antimicrobial effects to a single compound within a complex mixture. While one study noted that essential oils rich in alkanes from Aquilaria sinensis had better inhibition against Bacillus subtilis and Staphylococcus aureus compared to those with lower alkane content, Escherichia coli was not sensitive to any of the essential oils tested. nih.gov Other studies on various plant extracts have demonstrated broader antibacterial activity against both E. coli and S. aureus, though not specifically isolating the effect of this compound. frontiersin.orgbiomedpharmajournal.orgscience-line.comconnectjournals.com

The precise mechanisms by which this compound may exert antimicrobial effects are not extensively elucidated in the available literature. However, general mechanisms for hydrocarbons and components of essential oils have been proposed. nih.gov A primary mode of action for many antibacterial agents is the disruption of the bacterial cell membrane, leading to increased permeability, leakage of intracellular contents, and eventual cell death. nih.govnih.gov Other proposed mechanisms for antimicrobial compounds include the inhibition of efflux pumps, prevention of biofilm formation, and interference with bacterial motility and ATPases. nih.govfrontiersin.org For alkanes specifically, their hydrophobic nature could facilitate their insertion into the lipid bilayer of bacterial cell membranes, thereby altering membrane fluidity and function.

Proposed Mechanisms of Antimicrobial Action

Cytotoxicological Investigations in Cellular Models

The effects of this compound on cell viability and its potential to induce cell death have been explored in the context of cancer research.

Studies investigating the cytotoxic effects of this compound have shown its potential to inhibit the proliferation of cancer cells. Research on extracts from Artemisia abyssinica, which contain various compounds, demonstrated cytotoxic activity against the MCF-7 breast cancer cell line. researchgate.netacs.org While these extracts contain a mixture of compounds, the findings suggest that the constituent molecules, potentially including alkanes, contribute to the observed effects. Other studies on different plant extracts have also reported dose-dependent decreases in the viability of cancer cell lines, including MCF-7 and SK-BR3. brieflands.com The evaluation of extracts from Cnidoscolus quercifolius showed cytotoxic activity against several cancer cell lines, including colon carcinoma (HCT-116), ovarian carcinoma (OVCAR-8), and human glioblastoma (SF-295). mdpi.com

The mechanism underlying the cytotoxic effects of compounds found in plant extracts often involves the induction of apoptosis, or programmed cell death. abcam.co.jp Apoptosis can be triggered through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. mdpi.com Studies on various natural product extracts have shown that they can induce apoptosis in cancer cells. For example, a methanolic extract of Justicia adhatoda leaves was found to induce apoptosis in MCF-7 cells, as evidenced by an increase in the percentage of apoptotic cells and altered expression of key regulatory proteins like caspase-3 and Bax. nih.gov The process of apoptosis induction can involve an increase in reactive oxygen species, alteration of mitochondrial membrane potential, and cell cycle arrest. nih.gov While direct evidence for this compound inducing apoptosis is not explicitly detailed, its presence in cytotoxic extracts suggests it may play a role in the complex signaling cascades that lead to programmed cell death in cancer cells.

Effects on Cancer Cell Lines

Role in Chemical Ecology and Interspecies Interactions

This compound, a branched-chain alkane, plays a significant role in the chemical communication and interactions between organisms. As a semiochemical, it can influence the behavior of insects and mediate complex ecological dynamics.

Contributions to Herbivore-Induced Plant Volatiles (HIPVs)

Plants, when attacked by herbivores, release a blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). frontiersin.org These chemical signals are a crucial part of plant defense mechanisms. anselfarm.comnumberanalytics.com this compound has been identified as a component of the HIPV profile in several plant species, including rice and alligatorweed. aloki.hunih.gov

In rice (Oryza sativa), this compound is one of the many compounds released following infestation by herbivores. aloki.hu The blend of volatiles can vary depending on the plant's developmental stage. aloki.hu For instance, a study on rice plants detected this compound in the volatile blend at both the tillering and panicle initiation stages. aloki.hu The release of these volatiles serves as an indirect defense mechanism by attracting natural enemies of the herbivores. frontiersin.org

The production of HIPVs is a sophisticated defense strategy. Elicitors in the oral secretions of herbivorous insects can trigger these plant defense responses. aloki.hu The specific blend of volatiles released, including compounds like this compound, can provide detailed information to other organisms in the environment, such as parasitoids and predators that prey on the herbivores. frontiersin.org

Mediating Arthropod Community Dynamics

The release of this compound as part of a plant's volatile profile can significantly influence the composition and dynamics of arthropod communities. byu.edu These chemical cues are used by insects to locate host plants for feeding and laying eggs. researchgate.net

For example, the presence of this compound in the volatile emissions of certain Capsicum species can influence the behavior of pests like the cigarette beetle, Lasioderma serricorne. mdpi.com Olfactometer studies have shown that volatiles from Capsicum annuum and Capsicum frutescens, which contain this compound, are attractive to this particular pest. mdpi.com

Furthermore, the exchange of hydrocarbons, including branched alkanes like this compound, is crucial for colony odor and nestmate recognition in social insects such as ants. elifesciences.orgresearchgate.net This chemical communication is fundamental to maintaining social cohesion and organizing collective behaviors. researchgate.net While cuticular hydrocarbons are a primary source of this colony odor, the exchange of these compounds can also occur through processes like trophallaxis (the mutual exchange of regurgitated liquids). elifesciences.orgresearchgate.net

The composition of these chemical signals can be influenced by various environmental factors, including temperature, which can, in turn, affect the interactions and survival of social wasps. researchgate.net

Potential as Semiochemicals in Pest Management Strategies

The role of this compound as a semiochemical presents opportunities for its use in integrated pest management (IPM) strategies. bioprotectionportal.commedwinpublishers.com Semiochemicals can be used to monitor and control pest populations by manipulating their behavior. researchgate.netbioprotectionportal.com

One of the key applications of semiochemicals in pest management is in "attract-and-kill" or mass trapping systems. medwinpublishers.com By identifying the specific compounds that attract a pest, synthetic lures can be developed. For instance, the identification of this compound as an attractant for the cigarette beetle suggests its potential use in traps to monitor and reduce their populations in stored products. mdpi.com

Another approach is the "push-pull" strategy, which involves using a combination of repellents ("push") and attractants ("pull") to manipulate pest distribution. researchgate.net Volatiles that are attractive to pests, which can include compounds like this compound, could be used as the "pull" component, luring them away from the crop and towards a trap crop or a trap. researchgate.net

Research into the volatile profiles of different plant species and their effects on insect behavior is ongoing. A study on chili plants and whiteflies found that viral infection could alter the plant's volatile emissions, which in turn affected the host preference of the whiteflies. frontiersin.org This highlights the complexity of these interactions and the potential for developing highly specific pest management strategies based on a deep understanding of chemical ecology. frontiersin.org

Pharmacological Relevance and Bioactivity in Traditional Medicine Extracts

This compound has been identified in various plant extracts used in traditional medicine, where it may contribute to the observed therapeutic effects.

Analgesic Activity in Plant Extracts

Several studies have pointed to the potential analgesic (pain-relieving) properties of plant extracts containing this compound.

A study on the ethanolic extract of Urtica dioica (stinging nettle) leaves demonstrated significant analgesic activity in various experimental models. researchgate.netaphrc.orgnih.gov Gas chromatography-mass spectrometry (GC-MS) analysis of this extract identified this compound as one of the major bioactive compounds, alongside others like dodecane and trimethylhexane. researchgate.netaphrc.orgnih.gov The researchers suggest that the presence of these compounds could justify the plant's use as a natural source of analgesics. researchgate.netaphrc.org

The following table summarizes findings from a study on Urtica dioica:

| Plant Species | Extract Type | Identified Compound | Observed Activity | Reference |

| Urtica dioica | Ethanolic leaf extract | This compound | Significant analgesic effect | researchgate.netaphrc.orgnih.gov |

Contribution to Broader Medicinal Plant Activities

Beyond its potential role in analgesia, this compound is found in plants with a wide range of documented medicinal properties, suggesting it may act synergistically with other compounds to produce therapeutic outcomes.

In a study on Typha domingensis, a plant used traditionally for neurological and skin conditions, GC-MS analysis of different fractions revealed the presence of this compound among many other compounds. nih.gov The fractions showed promising antioxidant and enzyme-inhibiting activities. nih.gov Similarly, this compound was identified in the essential oil of Loranthus europaeus, a plant with traditional uses against various ailments. vetdergikafkas.org

The following table lists some medicinal plants in which this compound has been identified and their associated biological activities:

| Plant Species | Part Used/Extract Type | Associated Biological Activities | Reference |

| Capsicum chinense | Fruit volatile extract | Antimicrobial, antioxidant | tandfonline.comresearchgate.net |

| Typha domingensis | Whole plant fractions | Antioxidant, enzyme inhibition | nih.gov |

| Loranthus europaeus | Essential oil | Antimicrobial | vetdergikafkas.org |

| Nasturtium officinale | Not specified | Antioxidant | aimspress.com |

| Albizia zygia | Not specified | Nociceptive suppression | researchgate.net |

Environmental Fate, Transport, and Biogeochemical Cycling

Environmental Distribution and Partitioning Dynamics

When released into the environment, 2-Methyltetradecane, a C15 isoalkane, is subject to several fate processes, including volatilization, adsorption, and dissolution, which dictate its distribution across different environmental compartments. canada.ca Its behavior is influenced by its physicochemical properties, such as a moderate vapor pressure and low aqueous solubility. canada.ca

Volatilization Processes from Various Environmental Compartments (Air, Soil, Water)

With a moderate vapor pressure, this compound has the potential to volatilize into the atmosphere. canada.ca This process is particularly relevant from moist soil surfaces, where it is considered an important environmental fate pathway. canada.ca While it can also evaporate from water surfaces, this is generally not expected to be a major fate process due to competing tendencies for sorption. canada.ca The relatively low proportion of aliphatic components like this compound in complex mixtures such as distillate aromatic extracts (DAEs) means that large quantities are unlikely to evaporate from water. canada.ca

Adsorption and Sorption Behavior in Environmental Matrices

This compound is expected to strongly sorb to soil and sediment due to its high estimated log Koc value of 6.6. canada.cacanada.ca Sorption is a general term that encompasses both adsorption (the attachment of molecules to a surface) and absorption (the diffusion of molecules into a solid or liquid). rubolab.de This high sorption potential means that if released to soil, it will predominantly bind to soil particles. canada.ca Similarly, if released into water, it is likely to settle into the sediment due to its high octanol-water partition coefficient (Kow) and organic carbon-water partition coefficient (Koc) values. canada.ca The mechanisms governing sorption in soil are complex and include interactions with soil mineral and organic matter surfaces. researchgate.net

Dissolution in Aquatic Systems

This compound has a very low aqueous solubility, estimated to be 3.3 x 10⁻³ mg/L. canada.ca This hydrophobicity, a characteristic property of alkanes, limits its dissolution in water. ontosight.ai Consequently, concentrations in aquatic systems are anticipated to be very low. canada.ca When part of a complex hydrocarbon mixture, the dissolution of individual components like this compound can be even lower than when they are present alone. canada.ca The presence of dispersed oil droplets can form stable emulsions in water, but the low solubility of components like this compound means they are more likely to partition to sediment.

Biodegradation Mechanisms and Microbial Ecology

Hydrocarbons, including branched alkanes like this compound, can be biodegraded by naturally occurring microorganisms under both aerobic and anaerobic conditions. enviro.wiki This process is a major pathway for the natural attenuation of petroleum hydrocarbon contamination. scispace.com

Aerobic Degradation Pathways of Branched Alkanes

Aerobic degradation, which requires the presence of oxygen, is a primary mechanism for the breakdown of alkanes. enviro.wikiclu-in.org The initial and rate-limiting step in the aerobic degradation of alkanes is the addition of molecular oxygen to the hydrocarbon molecule by enzymes called oxygenases. enviro.wiki This creates an alcohol, which is then further oxidized to a fatty acid and subsequently metabolized to acetyl-CoA, and ultimately to carbon dioxide and water. enviro.wikifrontiersin.org

While straight-chain alkanes are generally degraded more readily, branched alkanes like this compound are also susceptible to aerobic biodegradation. enviro.wiki However, the branching can sometimes make them more resistant to degradation compared to their linear counterparts. ontosight.ai Various bacteria and fungi have been shown to degrade alkanes. enviro.wikiscispace.com For instance, Pseudomonas and Mycobacterium species are known to be potent degraders of hydrocarbons. frontiersin.orgnih.gov The efficiency of aerobic degradation is highly dependent on the ability to deliver sufficient oxygen to the hydrocarbon-degrading microorganisms. clu-in.org

Anaerobic Degradation Strategies by Microbial Consortia

Anaerobic degradation occurs in environments devoid of oxygen. normecows.com In these conditions, microorganisms utilize other terminal electron acceptors such as nitrate, sulfate, or carbon dioxide for respiration. enviro.wiki The anaerobic degradation of alkanes is often a slower process compared to aerobic degradation and frequently involves syntrophic relationships, where the metabolic activity of one microbe is dependent on another. enviro.wiki

A key strategy for activating alkanes without oxygen is the addition of fumarate. enviro.wiki This reaction is catalyzed by enzymes like alkylsuccinate synthase, leading to the formation of alkylsuccinate intermediates. enviro.wikifrontiersin.org These intermediates are then further broken down through processes like carbon rearrangement, decarboxylation, and β-oxidation. enviro.wiki While less is known specifically about the anaerobic degradation of this compound, studies on other branched alkanes and the general principles of anaerobic hydrocarbon degradation suggest that it can be biodegraded under these conditions, albeit likely at a slower rate than under aerobic conditions. enviro.wikinih.gov For example, some studies have shown that certain yeasts can degrade n-alkanes up to C24 under anaerobic or microaerophilic conditions. aascit.orgresearchgate.net

Identification and Characterization of Hydrocarbon-Degrading Microorganisms

A diverse array of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to degrade hydrocarbons. enviro.wiki Bacteria, in particular, are primary agents in the breakdown of petroleum hydrocarbons. nih.gov Genera such as Rhodococcus, Pseudomonas, Alcanivorax, Acinetobacter, Marinobacter, Gordonia, Brevibacterium, Aeromicrobium, Dietzia, and Mycobacterium have been identified as potent hydrocarbon degraders. nih.govwikipedia.orgiwaponline.comasm.org

Alcanivorax, a genus of marine bacteria, is highly specialized in degrading linear and branched alkanes. nih.gov Strains like Alcanivorax borkumensis are known to proliferate after oil spills, playing a crucial role in the natural bioremediation process. nih.gov While Alcanivorax is efficient at breaking down alkanes, it is generally unable to metabolize aromatic hydrocarbons. nih.gov Other bacteria, such as certain Pseudomonas and Rhodococcus species, exhibit broader metabolic capabilities, degrading a variety of hydrocarbons including alkanes and aromatics. iwaponline.comnih.gov For instance, Rhodococcus sp. strain p52 can utilize petroleum hydrocarbons as its sole source of carbon and energy. iwaponline.com

The degradation of branched alkanes like this compound is a key capability of many of these microbial communities. nih.govfrontiersin.org Studies have shown that while linear alkanes are generally degraded more readily, branched alkanes are also susceptible to microbial breakdown. nih.govwikipedia.orgfrontiersin.org The presence of methyl branching can increase the resistance of hydrocarbons to microbial attack compared to their linear counterparts. researchgate.net However, organisms like Alcanivorax have evolved specific enzymatic pathways to efficiently process these structures. nih.gov For example, in A. borkumensis, isoprenoid hydrocarbons have been shown to induce the expression of cytochrome P450 and alkane monooxygenase (alkB) genes, which are involved in alkane degradation. nih.gov

The following table provides a summary of some microorganisms known to degrade hydrocarbons, including branched alkanes.

| Microorganism Genus | Known to Degrade Branched Alkanes | Key Characteristics |

| Alcanivorax | Yes | Highly specialized marine bacteria, bloom after oil spills. nih.gov |

| Pseudomonas | Yes | Metabolically versatile, can degrade a wide range of hydrocarbons. asm.orgnih.gov |

| Rhodococcus | Yes | Dominate contaminated ecosystems, efficient degraders of crude oil. iwaponline.comfrontiersin.org |

| Acinetobacter | Yes | Metabolically versatile, often found in oil-contaminated environments. nih.govasm.org |

| Marinobacter | Yes | Marine bacteria capable of degrading various hydrocarbons. asm.org |

Environmental Factors Modulating Biodegradation Rates (e.g., Temperature, Oxygen Availability)

The rate of biodegradation of this compound and other hydrocarbons is significantly influenced by various environmental factors, most notably temperature and oxygen availability. iwaponline.comsparkoncept.com

Temperature: Temperature plays a critical role in microbial activity and, consequently, in the rate of biodegradation. sparkoncept.com Generally, warmer temperatures accelerate biodegradation by increasing microbial metabolic rates. sparkoncept.comnih.gov Conversely, cold temperatures can slow down or even halt the process. sparkoncept.com For instance, the biodegradation of certain crude oils is significantly inhibited at 10°C compared to 20°C due to the slow evaporation of toxic volatile components that inhibit microbial activity. nih.gov However, psychrophilic and psychrotrophic microorganisms, such as certain species of Rhodococcus and Pseudomonas, are adapted to cold environments and can degrade hydrocarbons at low temperatures. frontiersin.orgasm.orgasm.org A study on a psychrotrophic Rhodococcus sp. strain Q15 demonstrated its ability to utilize a broad range of alkanes, including branched ones, at 5°C. asm.org

Oxygen Availability: Oxygen is a crucial factor, particularly for aerobic biodegradation, which is generally faster and more efficient than anaerobic degradation. sparkoncept.commdpi.com Aerobic microorganisms utilize oxygen as the final electron acceptor in their metabolic pathways. mdpi.com The initial step in the aerobic degradation of alkanes involves enzymes called oxygenases, which incorporate molecular oxygen into the hydrocarbon molecule. enviro.wiki The availability of oxygen can be a rate-limiting factor in environments like soil and sediment. enviro.wiki

Under anaerobic (oxygen-limited) conditions, biodegradation is significantly slower. mdpi.com In the absence of oxygen, other molecules such as nitrate, sulfate, or iron act as final electron acceptors. mdpi.com While slower, anaerobic degradation is still a vital process in the natural attenuation of hydrocarbons in anoxic environments. enviro.wiki The microbial communities responsible for aerobic and anaerobic hydrocarbon degradation are distinctly different due to the different metabolic pathways employed. nih.gov

| Environmental Factor | Effect on Biodegradation Rate |

| Temperature | Higher temperatures generally increase the rate of biodegradation. sparkoncept.comnih.gov Low temperatures slow down the process, though cold-adapted microbes can still be active. frontiersin.orgasm.org |

| Oxygen Availability | Aerobic conditions (high oxygen) lead to faster and more efficient degradation. mdpi.com Anaerobic conditions (low oxygen) result in significantly slower degradation rates. enviro.wikimdpi.com |

Environmental Persistence and Accumulation Potential

Resistance to Microbial Degradation in Specific Environments

The persistence of this compound in the environment is influenced by its resistance to microbial degradation, which can vary depending on the specific environmental conditions. While many microorganisms can degrade branched alkanes, the rate and extent of this degradation are not uniform across all environments.

Generally, branched alkanes like this compound are considered more resistant to biodegradation than their linear counterparts. nih.govfrontiersin.orgresearchgate.net The methyl group can sterically hinder the enzymatic attack that initiates the degradation process. researchgate.net This increased resistance can lead to the persistence of branched alkanes in contaminated sites after the more readily degradable linear alkanes have been removed.

In certain environments, this resistance can be more pronounced. For example, under anaerobic conditions, the degradation of branched alkanes is known to be particularly slow. researchgate.net Studies on methanogenic degradation of branched alkanes in high-temperature petroleum reservoirs have shown that while degradation can occur, it is a slow process. researchgate.net Similarly, in some soil and sediment environments, the bioavailability of hydrophobic compounds like this compound can be limited as they bind to soil components, making them less accessible to microorganisms and thus more persistent. nih.gov

A study on the biodegradation of diesel fuel at low temperatures (5°C) by Rhodococcus sp. strain Q15 initially showed that branched alkanes were not utilized, indicating resistance under those specific conditions without nutrient supplementation. asm.orgasm.org

Bioaccumulation and Biomagnification Considerations

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain.

For this compound and other branched alkanes, there is potential for bioaccumulation due to their lipophilic (fat-loving) nature. ontosight.ai These compounds tend to partition into the fatty tissues of organisms. bund.de However, the extent of bioaccumulation can be influenced by the organism's ability to metabolize and eliminate the compound.

Some studies suggest that bioaccumulation of this compound is not expected to be significant. wd40.asia A screening assessment by the Canadian government predicted that the bioconcentration factor (BCF) for components of a chemical mixture containing branched alkanes is below the threshold for being considered bioaccumulative. industrialchemicals.gov.au Another assessment noted that while there is potential for uptake, it does not necessarily lead to high levels of bioaccumulation. publications.gc.ca

Research on mineral oil saturated hydrocarbons (MOSH), which include branched alkanes, in rats has shown that accumulation can occur, particularly in the liver, spleen, and adipose tissue. bund.de The study also indicated that the accumulation patterns differ for various types of alkanes, with a slightly higher retention of strongly branched alkanes in the liver. bund.de Concerns have been raised about the potential for pollutants to accumulate in organisms and cause negative impacts, particularly in marine mammals and birds through biomagnification. researchgate.net The persistence of these compounds in the environment can contribute to their potential for entering the food chain. solubilityofthings.com

Advanced Analytical Methodologies for 2-methyltetradecane Research

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone for the analysis of hydrocarbons like 2-Methyltetradecane. It allows for the separation of individual components from a mixture, which is essential for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. measurlabs.com The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical fingerprint.

This technique is particularly effective for identifying this compound within complex hydrocarbon mixtures due to its volatility and distinct mass fragmentation pattern. vulcanchem.com Researchers can confirm the compound's identity by comparing its obtained mass spectrum with reference spectra in established databases, such as the NIST Mass Spectrometry Data Center. nih.gov For this compound, the NIST library contains reference spectra (e.g., NIST Number 9783) where the most abundant mass-to-charge ratio peak (top peak) is observed at m/z 57. nih.gov

GC-MS has been successfully applied in various research areas to identify this compound, including:

The analysis of organic pollutants in sewage samples. oup.com

The chemical characterization of aviation fuels.

The profiling of phytochemicals in plant extracts, such as from Urtica dioica.

For quantitative analysis, the area of the chromatographic peak corresponding to this compound is measured and compared to the peak areas of known concentration standards. To ensure accuracy, especially in complex matrices, an internal standard is often used. mdpi.com

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is another robust method for analyzing hydrocarbons. The FID is a near-universal detector for organic compounds, responding to molecules that ionize in a hydrogen-air flame. chromatographyonline.com It generates a current proportional to the amount of solute eluting from the GC column, making it highly sensitive and providing a wide linear dynamic range. chromatographyonline.com

While GC-MS provides structural information for identification, GC-FID is often favored for its reliability in quantification. In some applications, GC instruments are coupled simultaneously to both MS and FID detectors. chromatographyonline.comcopernicus.org This setup allows for confident identification of this compound by MS while simultaneously obtaining precise quantification from the more universally responsive FID. copernicus.org The analysis of volatile compounds in various matrices, including environmental and food samples, often employs GC-FID for quantitative assessment. muhn.edu.cncore.ac.uk

Retention Time Analysis and Standard Comparison for Compound Identification

In gas chromatography, the time it takes for a compound to travel through the column and reach the detector is known as its retention time. This characteristic is highly reproducible under constant analytical conditions (e.g., column type, temperature program, and carrier gas flow rate).

The identification of this compound can be achieved by comparing its retention time to that of a certified reference standard analyzed under the identical conditions. vulcanchem.com This method is fundamental to chromatographic analysis.

A more universal and transferable measure is the Kovats Retention Index (RI), which normalizes the retention time of a compound to those of adjacent n-alkanes. This index helps to compare results obtained from different instruments and laboratories. The Kovats Retention Index for this compound has been experimentally determined on various GC columns.

| Column Type | Kovats Retention Index (RI) |

| Standard Non-Polar | 1460, 1462, 1464.87, 1464.89, 1464.95, 1465, 1465.4 nih.govnih.gov |

| Semi-Standard Non-Polar | 1454, 1457, 1460, 1461, 1462, 1463, 1463.4, 1463.92, 1464.09, 1467, 1480 nih.govnih.gov |

| Standard Polar | 1483 nih.gov |

This table presents a selection of experimentally determined Kovats Retention Indices for this compound on different types of gas chromatography columns.

In a study analyzing a high-aromatic diesel fuel, this compound was identified with a specific retention time under the experimental conditions used. nist.gov

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For this compound, ¹³C NMR spectroscopy is particularly valuable as it provides information on each unique carbon atom in the molecule. nih.gov This technique can definitively confirm the position of the methyl branch along the tetradecane backbone, distinguishing this compound from its various isomers (e.g., 3-Methyltetradecane, 4-Methyltetradecane). vulcanchem.comnih.govnih.gov The chemical shift of each carbon atom in the ¹³C NMR spectrum is indicative of its local chemical environment, allowing for a complete structural assignment. hmdb.ca

Infrared (IR) Spectroscopy (Vapor Phase IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting IR spectrum shows absorption bands at specific frequencies corresponding to the different functional groups and structural features present in the molecule.

For this compound, which is a saturated alkane, the IR spectrum is characterized by absorption bands corresponding to C-H bond stretching and bending vibrations. Vapor Phase IR spectroscopy, where the spectrum is recorded on the compound in its gaseous state, is a common technique for volatile compounds. spectrabase.comspectrabase.com Data for the Vapor Phase IR spectrum of this compound is available and can be used as a reference for identification purposes. nih.govnih.gov

Sample Preparation and Extraction Protocols for Complex Biological and Environmental Samples

The accurate quantification and identification of this compound in complex biological and environmental matrices necessitate robust and efficient sample preparation and extraction protocols. The primary objectives of these procedures are to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and prepare it in a form suitable for instrumental analysis, typically gas chromatography-mass spectrometry (GC-MS). scioninstruments.comorganomation.com The choice of method depends heavily on the nature of the sample matrix (e.g., breath, blood, soil, water), the concentration of the analyte, and the specific requirements of the analytical instrument. organomation.com

Protocols for Biological Samples

Biological matrices are inherently complex, containing a vast array of proteins, lipids, salts, and other metabolites that can interfere with analysis.

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free and widely used technique for volatile organic compounds (VOCs) like this compound in biological samples such as exhaled breath, urine, and blood. tiaft.orgresearchgate.net In this method, the sample is placed in a sealed vial and gently heated to allow volatile compounds to partition into the headspace above the sample. scioninstruments.com A fused silica fiber coated with a sorbent material (e.g., polydimethylsiloxane, PDMS) is then exposed to the headspace, where it adsorbs and concentrates the analytes. researchgate.netsepsolve.com The fiber is subsequently retracted and transferred to the GC inlet for thermal desorption and analysis. sepsolve.com HS-SPME has been successfully used to preconcentrate compounds from exhaled breath in studies identifying potential disease biomarkers, where this compound was among the detected VOCs. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a classic method used to separate analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. scioninstruments.com For non-polar compounds like this compound, a non-polar solvent such as hexane or pentane is used. scioninstruments.comgreenpeace.to For biological fluids like plasma or urine, the sample may first be diluted or homogenized to reduce viscosity. tiaft.org The sample is then vigorously mixed with the extraction solvent. After separation of the layers, the organic phase containing the analyte is collected, often concentrated by evaporation under a gentle stream of nitrogen, and then reconstituted in a suitable solvent for injection into the GC-MS. scioninstruments.com

Solid-Phase Extraction (SPE): SPE is a technique that uses a solid sorbent material packed into a cartridge or disk to isolate analytes from a liquid sample. scioninstruments.com For a non-polar compound like this compound, a reverse-phase SPE cartridge (e.g., C18) would be appropriate. The sample is passed through the cartridge, and the analyte is retained on the sorbent while the aqueous matrix and polar interferences are washed away. The retained analyte is then eluted with a small volume of an organic solvent. scioninstruments.com This method not only cleans up the sample but also provides significant concentration of the analyte.

Protocols for Environmental Samples

Environmental samples such as soil, sediment, and water present unique challenges due to their variability and the presence of complex organic and inorganic matter.

Solvent Extraction for Aqueous and Solid Samples: For aqueous environmental samples, LLE with a low-polarity solvent like pentane is effective. The sample is agitated with the solvent for an extended period to ensure maximum transfer of the analyte. greenpeace.to For solid samples like soil or sediment, a similar principle applies, often with the addition of a co-solvent like acetone to improve the extraction efficiency from the solid matrix, followed by sonication. greenpeace.to In one documented method, this compound was identified in environmental samples following extraction with pentane. greenpeace.to

Microwave-Assisted Extraction (MAE): MAE is an advanced technique used primarily for solid and semi-solid environmental samples like soil and sediment. nih.gov The sample is mixed with a suitable extraction solvent in a sealed, microwave-transparent vessel and exposed to microwave energy. The rapid heating of the solvent enhances the extraction efficiency, significantly reducing extraction time and solvent consumption compared to traditional methods. nih.gov The resulting extract is then typically cleaned up using SPE before analysis.

Headspace and Dynamic Headspace Analysis: Static headspace analysis, similar to that described for biological samples, is a valuable technique for screening volatile compounds in water or soil. scioninstruments.comhpst.cz It is particularly useful for preventing contamination of the analytical system when high concentrations of volatiles are suspected. hpst.cz Dynamic headspace, also known as purge-and-trap, offers higher sensitivity by passing an inert gas through the sample to purge the volatile analytes, which are then trapped on a sorbent before being thermally desorbed into the GC-MS.

The following table summarizes various sample preparation protocols applicable to the analysis of this compound.

Computational and Theoretical Studies on 2-methyltetradecane

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules and materials. These approaches are fundamental in modern materials science for predicting properties and understanding complex processes.

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the evolution of the system and derive macroscopic properties from this atomic-scale information. mdpi.comnih.gov

For a compound like 2-methyltetradecane, MD simulations are particularly useful for calculating various physicochemical properties. These simulations can model the liquid state to determine properties such as:

Density: By simulating a collection of molecules in a defined volume, the equilibrium density can be calculated.

Viscosity: The resistance to flow can be estimated by analyzing the stress-strain relationship within the simulated fluid.

Diffusion Coefficient: By tracking the movement of individual molecules over time, the mean squared displacement can be used to calculate the self-diffusion coefficient, a measure of molecular mobility. ut.ac.ir

MD simulations are also employed to study intermolecular interactions. For instance, in the context of fuels, simulations can provide insights into how branched alkanes like this compound interact with other fuel components, which influences properties like ignition quality. qmul.ac.uk The simulations rely on force fields, which are sets of parameters that describe the potential energy of the system, to model the bonded and non-bonded interactions between atoms. mdpi.comqmul.ac.uk

Computational materials science utilizes a hierarchy of modeling methods, each suited for different length and time scales. qmul.ac.uk This multi-scale modeling approach allows researchers to select the most appropriate technique based on the specific problem, balancing computational cost with the required level of accuracy. cam.ac.uk

The hierarchy can be broadly categorized as follows:

| Method Type | Typical Length Scale | Typical Time Scale | Description | Examples |

| Quantum Mechanics | Angstroms (Å) | Picoseconds (ps) | Based on solving the Schrödinger equation, these methods provide highly accurate electronic structure information, such as bond formation and breaking. qmul.ac.uk | Density Functional Theory (DFT) |

| Atomistic Methods | Nanometers (nm) | Nanoseconds (ns) to µs | Treats molecules as a collection of atoms. The interactions are described by empirical force fields. It is used to study dynamics and thermodynamic properties. nih.govtu-freiberg.de | Molecular Dynamics (MD), Monte Carlo (MC) |

| Coarse-Graining | Micrometers (µm) | Microseconds (µs) | Groups of atoms are represented as single "beads" or particles to simulate larger systems over longer timescales, sacrificing some atomic detail. | Coarse-Grained MD |